

Targeting B-Cell Immunity: The Mechanistic Profile of AS2541019

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Compound of Interest

Compound Name: AS2541019
CAS No.: 2098906-98-8
Cat. No.: B605611

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Executive Summary: The Molecular Candidate

AS2541019 is a potent, highly selective, orally bioavailable inhibitor of the p110 δ isoform of Phosphatidylinositol-3-kinase (PI3K δ). Unlike pan-PI3K inhibitors that disrupt glucose metabolism (via p110 α) or general immune surveillance (via p110 γ), **AS2541019** is engineered to restrict its activity to the hematopoietic compartment, specifically targeting B-cell receptor (BCR) signaling.

Its primary utility lies in the suppression of Antibody-Mediated Rejection (AMR) in solid organ transplantation and the modulation of B-cell malignancies. By blocking the PI3K δ -Akt axis, it prevents B-cell proliferation, differentiation into plasma cells, and the subsequent production of donor-specific antibodies (DSA).

Feature	Technical Specification
Primary Target	PI3K p110 δ (Class IA PI3K)
IC50 Potency	~20.1 nM (Enzymatic)
Selectivity	>100-fold selective vs. p110 α , p110 β , and p110 γ isoforms
Binding Mode	ATP-competitive inhibition at the kinase domain
Key Phenotype	Suppression of T-dependent and T-independent antibody production

Mechanism of Action: The PI3K δ Signaling Blockade

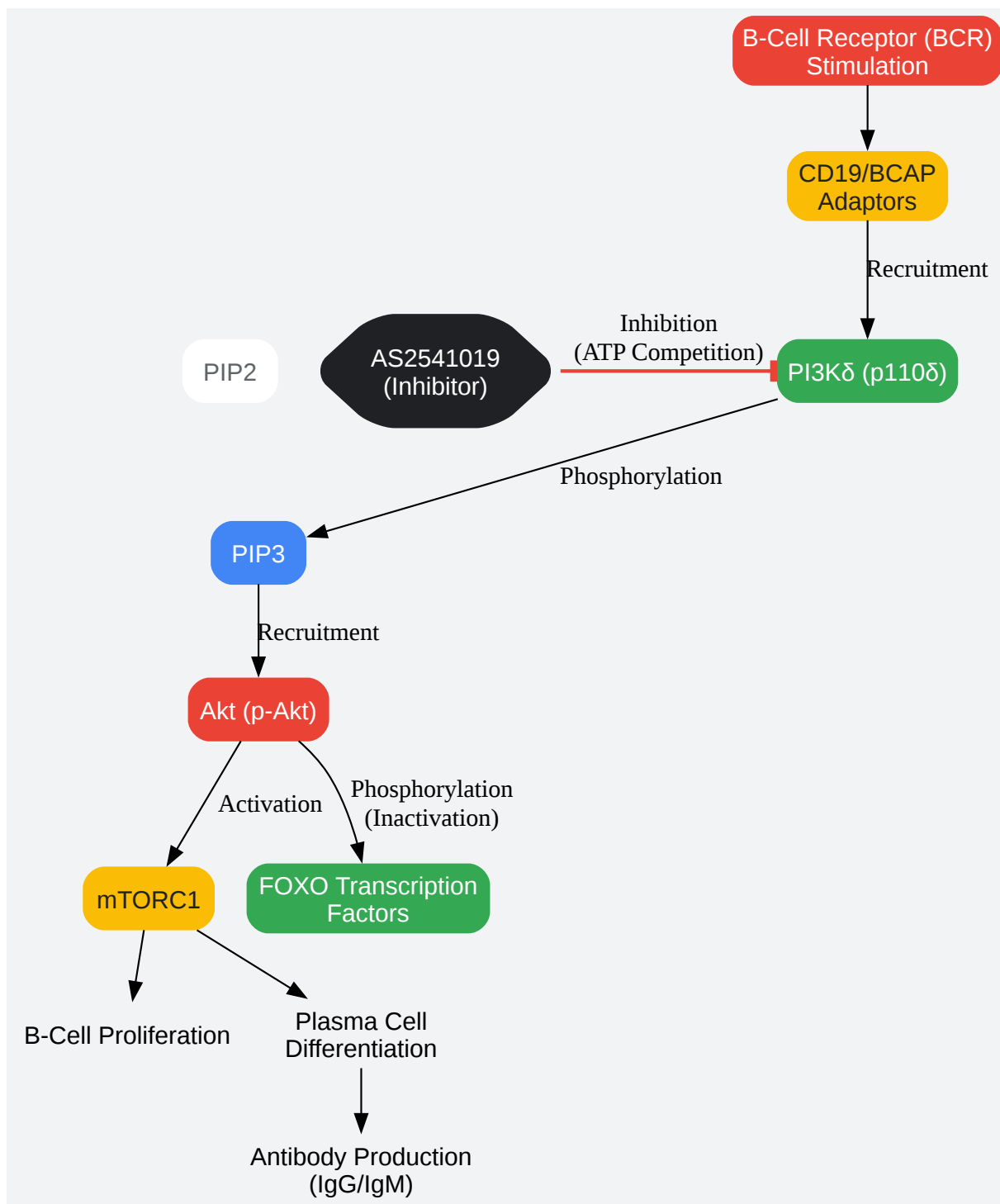
The Signaling Cascade

Under normal physiological conditions, antigen binding to the B-Cell Receptor (BCR) or co-stimulation via CD40 recruits PI3K δ to the plasma membrane. The p110 δ catalytic subunit phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for PH-domain containing proteins, primarily Akt (Protein Kinase B) and Btk (Bruton's Tyrosine Kinase).

AS2541019 Intervention:

- **Entry & Binding:** **AS2541019** permeates the B-cell membrane and binds to the ATP-binding pocket of the p110 δ catalytic subunit.
- **Catalytic Arrest:** It sterically hinders the transfer of phosphate from ATP to PIP2.
- **Signal Termination:** Without PIP3 accumulation, Akt is not recruited to the membrane and remains unphosphorylated (inactive).
- **Transcriptional Silencing:** Downstream effectors mTORC1 and FOXO are deregulated, leading to G1 cell cycle arrest and failure to differentiate into antibody-secreting plasma cells.

Pathway Visualization



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Caption: **AS2541019** competitively inhibits PI3K δ , preventing PIP3 generation and downstream Akt/mTOR-mediated B-cell expansion.

Experimental Validation Protocols

To validate the mechanism of **AS2541019** in a research setting, the following self-validating protocols are recommended. These assays move from biochemical target engagement to functional cellular outcomes.

Biochemical Selectivity Assay (ADP-Glo Kinase Assay)

Purpose: To verify the selectivity of **AS2541019** for p110 δ over p110 $\alpha/\beta/\gamma$.

- Reagent Prep: Prepare recombinant PI3K isoforms (α , β , γ , δ) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA).
- Substrate: Use PIP₂:PS lipid vesicles (50 μ M) as the lipid substrate.
- Inhibitor Titration: Add **AS2541019** in a 10-point dose-response curve (0.1 nM to 10 μ M).
- Reaction: Initiate with ATP (10 μ M). Incubate for 60 minutes at RT.
- Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
- Validation: Signal should decrease in p110 δ wells with an IC₅₀ < 30 nM, while p110 $\alpha/\beta/\gamma$ should remain active > 1 μ M.

Cellular Target Engagement: Phospho-Akt Flow Cytometry

Purpose: To demonstrate functional blockade of the pathway in intact B-cells.

Protocol Workflow:

- Cell Source: Isolate human PBMCs or use a B-cell line (e.g., Ramos or Raji).
- Pre-treatment: Incubate cells with **AS2541019** (100 nM) or DMSO control for 1 hour at 37°C.

- Stimulation: Stimulate BCR using anti-IgM F(ab')₂ (10 µg/mL) for 15 minutes.
 - Control: Unstimulated cells (Basal p-Akt).
- Fixation/Permeabilization: Fix with 1.5% Paraformaldehyde (10 min), then permeabilize with ice-cold Methanol (30 min).
- Staining: Stain with anti-pAkt (Ser473) conjugated fluorophore (e.g., Alexa Fluor 647) and anti-CD19 (PE).
- Analysis: Gate on CD19+ B-cells. Measure Mean Fluorescence Intensity (MFI) of pAkt.
 - Success Metric: >80% reduction in pAkt MFI in **AS2541019** treated cells vs. DMSO stimulated control.

In Vivo Functional Assay: Rat Cardiac Allotransplant

Purpose: To assess suppression of Donor-Specific Antibodies (DSA) and prevention of rejection.

- Model: Heterotopic cardiac transplantation (ACI rat heart donor Lewis rat recipient).
- Dosing: **AS2541019** (Oral gavage, e.g., 1-10 mg/kg/day) + Sub-therapeutic Tacrolimus (to isolate B-cell effects).
- Readout:
 - Serum DSA levels (IgG/IgM) measured by flow cross-match at Day 14.
 - Graft survival (palpation of heart beat).
 - Histology (C4d deposition indicating humoral rejection).

Pharmacological Data Summary

The following table summarizes key preclinical data points derived from pivotal studies (Marui et al.).

Parameter	Value / Observation	Context
Enzymatic IC50	20.1 nM	Potent inhibition of recombinant human p110 δ
Selectivity Ratio	> 100x	vs. p110 α , p110 β , and p110 γ isoforms
Cellular IC50	~10-50 nM	Inhibition of pAkt (S473) in anti-IgM stimulated human B-cells
Metabolic Stability	High	Suitable for once-daily oral dosing in rodent models
In Vivo Efficacy	Dose-dependent	Reduction of anti-KLH (T-dependent) and anti-TNP (T-independent) antibodies
Toxicity Profile	No hyperglycemia	Unlike p110 α inhibitors, AS2541019 spares insulin signaling

Therapeutic Implications & References

Clinical Translation

The specificity of **AS2541019** addresses a critical gap in transplant medicine: Chronic Antibody-Mediated Rejection (cAMR). Current standard-of-care (Calcineurin inhibitors like Tacrolimus) are excellent at controlling T-cells but less effective at halting B-cell differentiation and antibody production.

By selectively inhibiting PI3K δ , **AS2541019** suppresses the "help" signals required for Germinal Center formation and the direct activation of B-cells, thereby reducing the titer of Donor-Specific Antibodies (DSA) without the broad toxicity associated with pan-immunosuppression.

References

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